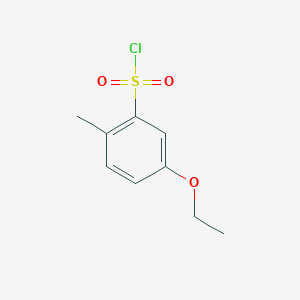
5-Ethoxy-2-methyl-benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-methyl-benzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-benzenesulfonyl chloride typically involves the sulfonylation of 5-ethoxy-2-methylbenzene. The process generally includes the following steps:
Starting Material: 5-Ethoxy-2-methylbenzene.
Sulfonylation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in scaling up the production while ensuring safety and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethoxy-2-methyl-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are often carried out in polar aprotic solvents like dichloromethane or acetonitrile to enhance reactivity.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Applications De Recherche Scientifique
5-Ethoxy-2-methyl-benzenesulfonyl chloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Applied in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The primary mechanism of action for 5-Ethoxy-2-methyl-benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites on other molecules, such as amines and alcohols.
Pathways: The reactions typically proceed through a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl chloride: The parent compound, lacking the ethoxy and methyl groups.
4-Methylbenzenesulfonyl chloride: Similar structure but with a methyl group in the para position.
2-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an ethoxy group.
Uniqueness: 5-Ethoxy-2-methyl-benzenesulfonyl chloride is unique due to the presence of both an ethoxy and a methyl group on the benzene ring. These substituents can influence the compound’s reactivity and the properties of the derivatives formed. The ethoxy group, in particular, can enhance solubility in organic solvents and affect the electronic properties of the molecule.
Propriétés
Formule moléculaire |
C9H11ClO3S |
|---|---|
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
5-ethoxy-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)9(6-8)14(10,11)12/h4-6H,3H2,1-2H3 |
Clé InChI |
XPHCSEBGHIZXNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



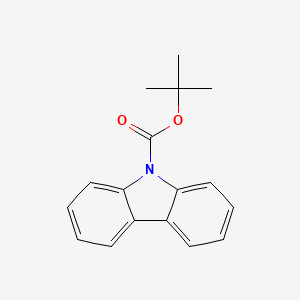
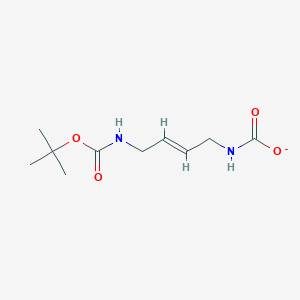
![Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)
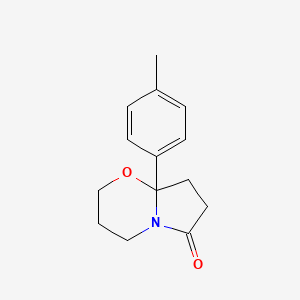

![1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12110318.png)
![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)


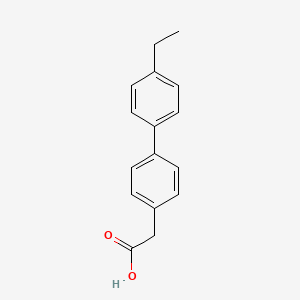


![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
